3-Ethyl-4-octanone
Overview
Description
3-Ethyl-4-octanone is a chemical compound with the molecular formula C10H20O . It has an average mass of 156.265 Da and a monoisotopic mass of 156.151413 Da . It is also known by other names such as 3-Ethyl-4-octanon in German, 3-Éthyl-4-octanone in French, and 4-Octanone, 3-ethyl- .
Molecular Structure Analysis
The molecular structure of 3-Ethyl-4-octanone consists of 10 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
3-Ethyl-4-octanone has a density of 0.8±0.1 g/cm3, a boiling point of 199.3±8.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.5±3.0 kJ/mol and a flash point of 69.9±7.5 °C . The index of refraction is 1.420, and it has a molar refractivity of 48.4±0.3 cm3 .Scientific Research Applications
1. Volatile Biomarkers in Lung Cancer
A study investigated the role of various volatile compounds, including 3-octanone, in discriminating lung cancer patients from healthy controls. The research found significant differences in the concentration levels of these biomarkers in urine samples, suggesting a potential role in lung cancer diagnosis (Santos et al., 2017).
2. Biofuel Applications
Ethyl levulinate, a compound related to 3-Ethyl-4-octanone, has been explored as a biofuel. Research on its combustion kinetics indicates potential use in gasoline fuel, particularly as an octane booster, highlighting its relevance in sustainable energy solutions (Ghosh et al., 2018).
3. Electrochemical Properties
Research on the electrochemical reduction of beta-ketoesters, including compounds structurally similar to 3-Ethyl-4-octanone, revealed the production of various products like n-octane and 2-heptanone. This indicates potential applications in chemical synthesis and electrochemical processes (Wawzonek & Durham, 1976).
4. Polymer Chemistry
Studies on octanoic acid derivatives, closely related to 3-Ethyl-4-octanone, demonstrated their use in producing electrochromic polymers. These polymers exhibit significant color changes under electrical influence, suggesting applications in smart materials and displays (Sacan et al., 2006).
Safety And Hazards
According to the safety data sheet, 3-Ethyl-4-octanone is recommended for use as laboratory chemicals . It is advised against use in food, drugs, pesticides, or biocidal products . In case of contact with skin or eyes, it is recommended to rinse immediately with plenty of water and get medical attention . If ingested or inhaled, medical attention is also advised .
properties
IUPAC Name |
3-ethyloctan-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-4-7-8-10(11)9(5-2)6-3/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQNUWMKJWNUCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173486 | |
Record name | 3-Ethyl-4-octanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-4-octanone | |
CAS RN |
19781-29-4 | |
Record name | 3-Ethyl-4-octanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl-4-octanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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